![molecular formula C13H16N2O B13862554 7-benzyl-4,7-Diazaspiro[2.5]octan-8-one CAS No. 674791-91-4](/img/structure/B13862554.png)
7-benzyl-4,7-Diazaspiro[2.5]octan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-benzyl-4,7-Diazaspiro[2.5]octan-8-one: is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol It is characterized by a spirocyclic structure, which includes a diazaspiro ring system fused with a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-benzyl-4,7-Diazaspiro[2.5]octan-8-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a benzyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 7-benzyl-4,7-Diazaspiro[2.5]octan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-benzyl-4,7-Diazaspiro[2.5]octan-8-one is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology: Its structural features allow it to interact with various biological targets .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mecanismo De Acción
The mechanism of action of 7-benzyl-4,7-Diazaspiro[2.5]octan-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows it to fit into binding pockets of proteins, influencing their function. The exact pathways involved depend on the specific biological target and the context of its use .
Comparación Con Compuestos Similares
4,7-Diazaspiro[2.5]octan-8-one: This compound shares the diazaspiro ring system but lacks the benzyl group, resulting in different chemical and biological properties.
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione: This compound has a similar structure but includes additional functional groups, which can alter its reactivity and applications.
Uniqueness: 7-benzyl-4,7-Diazaspiro[2.5]octan-8-one is unique due to its combination of a spirocyclic ring system and a benzyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
674791-91-4 |
|---|---|
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
7-benzyl-4,7-diazaspiro[2.5]octan-8-one |
InChI |
InChI=1S/C13H16N2O/c16-12-13(6-7-13)14-8-9-15(12)10-11-4-2-1-3-5-11/h1-5,14H,6-10H2 |
Clave InChI |
BWWCFQDGFRVAEV-UHFFFAOYSA-N |
SMILES canónico |
C1CC12C(=O)N(CCN2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B13862474.png)
![4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13862476.png)
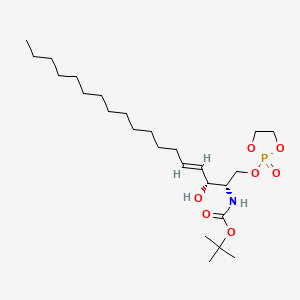
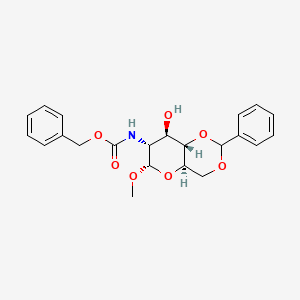



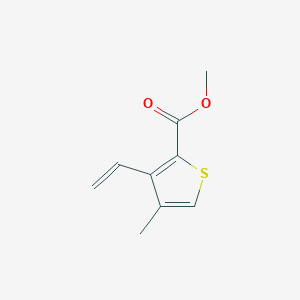
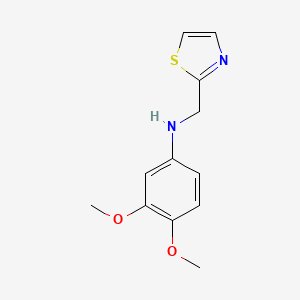
![Sodium ((1R,4S,Z)-3-(4-(hydroxymethyl)benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13862537.png)
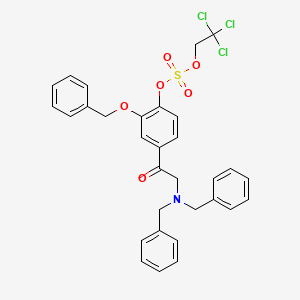
![methyl (2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B13862548.png)
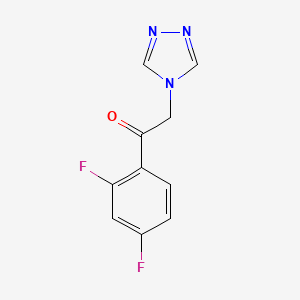
![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
